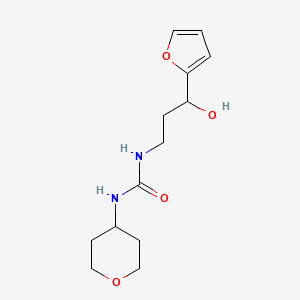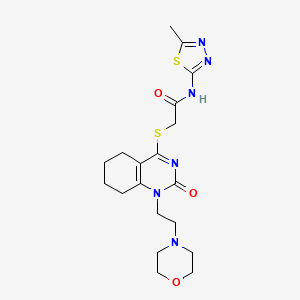
2-ethyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)butanamide, also known as KB-R7943, is a selective inhibitor of the reverse mode of the sodium calcium exchanger (NCX). This compound has been widely used in scientific research to investigate the role of NCX in various physiological and pathological processes.
Mecanismo De Acción
2-ethyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)butanamide inhibits the reverse mode of NCX by binding to the cytoplasmic side of the protein. This binding prevents the exchange of calcium and sodium ions, which leads to an increase in intracellular calcium levels. The increase in intracellular calcium levels can lead to various physiological and pathological effects, depending on the cell type and context.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-ethyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)butanamide depend on the cell type and context. In cardiac myocytes, 2-ethyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)butanamide has been shown to inhibit the reverse mode of NCX and reduce calcium overload, which leads to a reduction in cardiac hypertrophy. In neurons, 2-ethyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)butanamide has been shown to inhibit the reverse mode of NCX and reduce calcium overload, which leads to neuroprotection. In ischemia-reperfusion injury, 2-ethyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)butanamide has been shown to reduce infarct size and improve cardiac function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-ethyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)butanamide in lab experiments include its high selectivity for the reverse mode of NCX, its ability to inhibit NCX in a concentration-dependent manner, and its availability as a commercial reagent. The limitations of using 2-ethyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)butanamide in lab experiments include its potential off-target effects, its potential toxicity at high concentrations, and the need for appropriate controls to ensure that the observed effects are due to NCX inhibition and not other factors.
Direcciones Futuras
For research on 2-ethyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)butanamide include investigating its role in other physiological and pathological processes, such as cancer, diabetes, and neurodegenerative diseases. Additionally, future research could focus on developing more potent and selective NCX inhibitors, as well as investigating the potential therapeutic applications of NCX inhibition in various diseases.
Métodos De Síntesis
2-ethyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)butanamide can be synthesized using a multi-step process. The first step involves the reaction of 2-amino-5-methylthiazole with methyl chloroacetate to form 2-(2-methylthiazol-5-yl)acetic acid methyl ester. The second step involves the reaction of this intermediate with thionyl chloride to form 2-(2-methylthiazol-5-yl)acetyl chloride. The third step involves the reaction of this intermediate with thiosemicarbazide to form 2-(2-methylthiazol-5-yl)acetohydrazide. The final step involves the reaction of this intermediate with ethyl bromoacetate to form 2-ethyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)butanamide.
Aplicaciones Científicas De Investigación
2-ethyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)butanamide has been widely used in scientific research to investigate the role of NCX in various physiological and pathological processes. NCX is a membrane protein that plays a critical role in regulating intracellular calcium levels. 2-ethyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)butanamide has been shown to inhibit the reverse mode of NCX, which leads to an increase in intracellular calcium levels. This compound has been used to investigate the role of NCX in cardiac hypertrophy, ischemia-reperfusion injury, and neuroprotection.
Propiedades
IUPAC Name |
2-ethyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3OS2/c1-4-6(5-2)7(13)10-8-11-12-9(14-3)15-8/h6H,4-5H2,1-3H3,(H,10,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFGCPNLWYUYWGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethyl-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(methylsulfanyl)phenyl]-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3003223.png)
![(2Z)-2-[(2-methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B3003224.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B3003226.png)

![1-(2-(dimethylamino)ethyl)-4-(2,8-dimethylimidazo[1,2-a]pyridine-3-carbonyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one](/img/structure/B3003228.png)
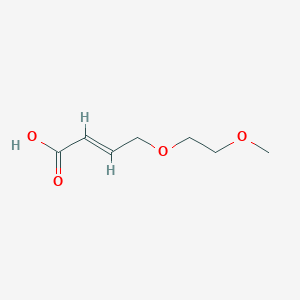
![(2-Fluoro-3-methylphenyl)-(9-prop-2-ynyl-1-oxa-4,9-diazaspiro[5.5]undecan-4-yl)methanone](/img/structure/B3003232.png)
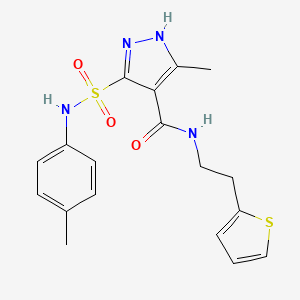
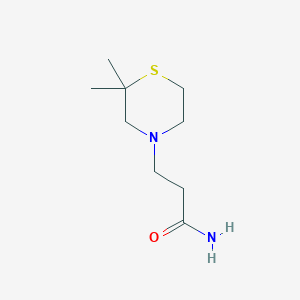
![4-[(2-Iodo-5,5-dimethyl-3-oxo-1-cyclohexenyl)amino]benzenecarboxylic acid](/img/structure/B3003238.png)
![(3As,5aS,5bR,9S,11aR,13aR)-9-hydroxy-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,5a-dicarboxylic acid](/img/structure/B3003239.png)
